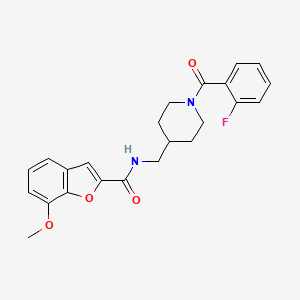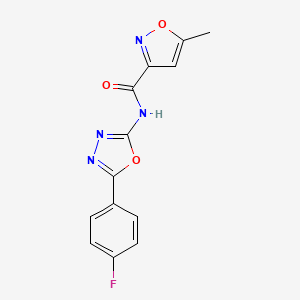
N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide, also known as FIIN-3, is a small molecule inhibitor that has been extensively studied in scientific research due to its potential therapeutic applications. It has been shown to inhibit the activity of certain kinases, making it a promising candidate for the treatment of various diseases, including cancer.
Scientific Research Applications
Synthesis and Characterization
- A study by McLaughlin et al. (2016) focused on the synthesis and characterization of related compounds, highlighting the importance of accurate identification in research chemicals, which is critical for ensuring the validity of scientific experiments (McLaughlin et al., 2016).
Antidiabetic Screening
- Lalpara et al. (2021) synthesized and evaluated N-substituted derivatives for in vitro antidiabetic activity. This study illustrates the potential application of such compounds in the development of new treatments for diabetes (Lalpara et al., 2021).
Anticancer Activity
- Research by Ravinaik et al. (2021) explored the synthesis of related compounds and evaluated their anticancer activity against various cancer cell lines. This suggests the potential use of such compounds in cancer research and therapy (Ravinaik et al., 2021).
Insecticidal Activities
- Shi et al. (2000) and Qi et al. (2014) conducted studies on the synthesis of compounds with similar structures and evaluated their insecticidal activities. These studies demonstrate the possible use of these compounds in developing new insecticides (Shi et al., 2000), (Qi et al., 2014).
Antibacterial Activities
- Hui et al. (2002) explored the synthesis of 1,3,4-oxadiazole derivatives and evaluated their antibacterial activities. This highlights the potential of such compounds in the development of new antibacterial agents (Hui et al., 2002).
Properties
IUPAC Name |
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN4O3/c1-7-6-10(18-21-7)11(19)15-13-17-16-12(20-13)8-2-4-9(14)5-3-8/h2-6H,1H3,(H,15,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDHFPOAGVCNFDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
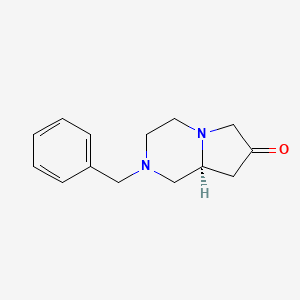
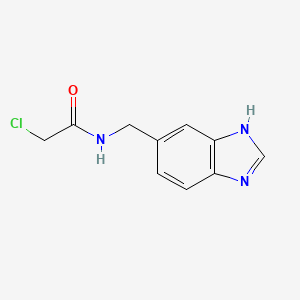
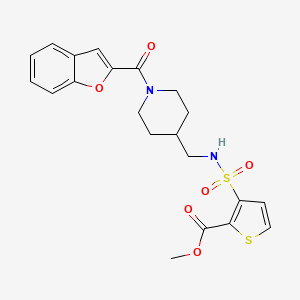
![2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B3007537.png)
![Tert-butyl 2-[1-(but-2-ynoylamino)cyclopropyl]pyrrolidine-1-carboxylate](/img/structure/B3007539.png)
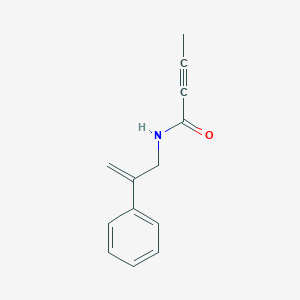
![Methoxy[1-(3-nitrophenyl)ethylidene]amine](/img/structure/B3007543.png)
![1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3007545.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B3007547.png)
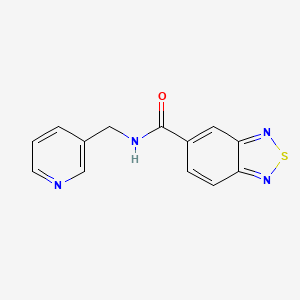
![[1-(Chloromethyl)cyclobutyl]methanesulfonyl chloride](/img/structure/B3007550.png)

